N-benzyl-4-(butan-2-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide
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Overview
Description
N-BENZYL-4-(SEC-BUTYL)-N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-4-(SEC-BUTYL)-N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzenesulfonamide core, followed by the introduction of the benzyl and sec-butyl groups through alkylation reactions. The pyrazole moiety can be introduced via a condensation reaction with the appropriate pyrazole derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-4-(SEC-BUTYL)-N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or pyrazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a potential enzyme inhibitor or ligand for studying biological pathways.
Medicine: Potential therapeutic applications, particularly in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-BENZYL-4-(SEC-BUTYL)-N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other sulfonamides with different substituents. Examples include:
- N-Benzyl-4-methyl-N-(1H-pyrazol-4-ylmethyl)-1-benzenesulfonamide
- N-Benzyl-4-(tert-butyl)-N-(1H-pyrazol-4-ylmethyl)-1-benzenesulfonamide
Uniqueness
The uniqueness of N-BENZYL-4-(SEC-BUTYL)-N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE lies in its specific combination of functional groups, which may confer unique chemical properties and biological activities compared to other sulfonamides.
Properties
Molecular Formula |
C23H29N3O2S |
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Molecular Weight |
411.6 g/mol |
IUPAC Name |
N-benzyl-4-butan-2-yl-N-[(1-ethylpyrazol-4-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C23H29N3O2S/c1-4-19(3)22-11-13-23(14-12-22)29(27,28)26(17-20-9-7-6-8-10-20)18-21-15-24-25(5-2)16-21/h6-16,19H,4-5,17-18H2,1-3H3 |
InChI Key |
AKMZAWJRBKCADA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CN(N=C3)CC |
Origin of Product |
United States |
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